molecular formula C8H9NO2 B1197117 N-(Hydroxymethyl)benzamide CAS No. 6282-02-6

N-(Hydroxymethyl)benzamide

Cat. No. B1197117
Key on ui cas rn: 6282-02-6
M. Wt: 151.16 g/mol
InChI Key: UOUBPDZUBVJZOQ-UHFFFAOYSA-N
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Patent
US06403614B1

Procedure details

Benzamide (25 g, 206 mmol), formaldehyde (37% aqueous, 70 mL, 890 mmol), and potassium carbonate (700 mg, 5 mmol) were mixed in 36 mL of water. The mixture was heated at 45° C. long enough to dissolve the reagents and then cooled to room temperature. The reaction was allowed to proceed for 48 hours when 1H NMR indicated that the reaction was complete. The reaction was diluted with about 500 mL of water and crystals began to form and were allowed to continue to form for 18 hours. The crystals were collected by vacuum filtration, washed with water, and vacuum dried at 40° C. The filtrate was extracted with ethyl acetate and the organic layer was dried over sodium sulfate, filtered, and evaporated to give a white solid which was also vacuum dried at 40°C. The lots were combined for a total of 29.0 g of title compound. 93%. 1H NMR consistent with title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C=O.[C:12](=O)([O-])[O-:13].[K+].[K+]>O>[OH:13][CH2:12][NH:9][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
70 mL
Type
reactant
Smiles
C=O
Name
Quantity
700 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
36 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the reagents
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
to form for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The crystals were collected by vacuum filtration
WASH
Type
WASH
Details
washed with water, and vacuum
CUSTOM
Type
CUSTOM
Details
dried at 40° C
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
dried at 40°C

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
OCNC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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